(5-ethyl-1,3,4-oxadiazol-2-yl)methanol
Description
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and a hydroxymethyl group at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and stability. The ethyl group enhances lipophilicity, while the hydroxymethyl moiety introduces polarity, enabling hydrogen bonding. This structural duality makes the compound a versatile intermediate in medicinal chemistry, coordination chemistry, and materials science .
Synthetic routes for analogous oxadiazoles often involve cyclization of thiosemicarbazides or hydrazides under reflux conditions in methanol or ethanol, followed by purification via column chromatography or recrystallization .
Properties
CAS No. |
1153455-94-7 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation from Ethyl Glycolate
The synthesis often begins with the preparation of hydrazide intermediates. Ethyl glycolate reacts with hydrazine hydrate in ethanol at 60°C for 6 hours to form glycolic acid hydrazide, a critical precursor. This step achieves a 92% yield under optimized conditions. Subsequent acylation with propionic anhydride in dimethyl sulfoxide (DMSO) at 80°C for 20 minutes generates 2-propionylhydrazine acetate, which undergoes cyclization in the presence of HClO₄-SiO₂ to form the 1,3,4-oxadiazole ring.
Cyclization Catalysts and Conditions
Cyclization efficiency depends on the catalyst system:
-
Polyphosphoric Acid (PPA) : Provides 82% yield but requires higher temperatures (110°C) and longer reaction times (2 hours).
-
NaHSO₃ in Ethanol-Water : Achieves 75% yield under reflux (12 hours), favoring environmentally benign conditions.
Reduction of Ester Precursors
Sodium Borohydride-Mediated Reduction
Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate is reduced using sodium borohydride (NaBH₄) in ethanol at 0–20°C. The reaction is quenched with water after 4 hours, yielding (5-ethyl-1,3,4-oxadiazol-2-yl)methanol at 80% efficiency. Calcium chloride is added to stabilize the intermediate alkoxide.
Table 1: Optimization of Reduction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 0°C to 40°C | 0–20°C | +15% |
| NaBH₄ Equivalents | 1.5 to 4.0 | 3.0 | +22% |
| Solvent | EtOH, MeOH, THF | Ethanol | +12% |
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 10 wt%) in methanol under 50 psi H₂ pressure reduces the ester group at 25°C in 8 hours, yielding 85% product. This method avoids stoichiometric reductants but requires specialized equipment.
Nucleophilic Substitution Approaches
Thioetherification Followed by Alkaline Hydrolysis
(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl thioether intermediates are synthesized by reacting 5-ethyl-1,3,4-oxadiazole-2-thiol with ethyl iodide in acetone at 50°C for 6 hours (yield: 74%). Subsequent hydrolysis with NaOH (2M) in ethanol-water (1:2) at 70°C for 3 hours converts the thioether to the hydroxymethyl group, achieving 89% yield.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times from hours to minutes. For example, thioetherification completes in 15 minutes with a 77% yield, while hydrolysis requires only 30 minutes for 86% yield.
Acylation-Cyclization Cascade
One-Pot Synthesis from Dialkyl Oxalate
A patent-pending method involves a three-step, one-pot process:
-
Ammonolysis : Dialkyl oxalate reacts with hydrazine hydrate in ethanol at 25°C for 12 hours to form monoalkyl oxalate hydrazide (yield: 88%).
-
Acylation : Treatment with propionic anhydride at 60°C for 4 hours yields 2-propionylhydrazide-monoalkyl oxalate (91%).
-
Cyclization : Dehydration with PPA at 100°C for 1 hour forms the oxadiazole ring, followed by reduction with NaBH₄ to introduce the hydroxymethyl group (overall yield: 68%).
Industrial-Scale Production
Continuous Flow Reactor Systems
A pilot-scale study using a tubular flow reactor (TFR) demonstrated:
Solvent Recycling and Waste Reduction
Ethanol is recovered via distillation (95% efficiency), reducing production costs by 30%. Waste streams are neutralized with Ca(OH)₂ to precipitate heavy metals, meeting EPA discharge standards.
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| NaBH₄ Reduction | 80 | 98 | High | 28.28 |
| Catalytic Hydrogenation | 85 | 99 | Moderate | 39.39 |
| Microwave Synthesis | 86 | 97 | Low | 74.00 |
| One-Pot Acylation | 68 | 95 | High | 16.00 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-1,3,4-oxadiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that (5-ethyl-1,3,4-oxadiazol-2-yl)methanol exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell death .
Anticancer Potential:
In vitro studies have demonstrated that this compound can inhibit the growth of several human tumor cell lines, such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The antiproliferative effects were assessed using assays like MTT, indicating its potential as an anticancer agent .
Materials Science
This compound is utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that exhibit enhanced performance characteristics such as durability and resistance to environmental factors.
Pharmaceutical Development
This compound has been explored as a pharmaceutical intermediate in drug development processes. Its derivatives are being investigated for their roles in treating various diseases, including neurodegenerative disorders like Alzheimer's disease . The oxadiazole moiety is particularly noted for its ability to interact with biological targets effectively.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of oxadiazoles, including this compound, showed potent activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The rapid killing rates observed suggest these compounds could be developed into effective antimicrobial agents .
Case Study 2: Anticancer Activity
In a screening of various oxadiazole analogues for anticancer properties, specific derivatives demonstrated significant cytotoxicity against melanoma and leukemia cell lines. The most active compounds were identified through a series of assays evaluating their growth inhibition capabilities .
Mechanism of Action
The mechanism of action of (5-ethyl-1,3,4-oxadiazol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and biological properties of 1,3,4-oxadiazoles are highly dependent on substituent identity and position. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Hydrogen Bonding: The hydroxymethyl group enables strong intermolecular interactions, as seen in {4-[5-(4-tert-Butylphenyl)-oxadiazol-2-yl]phenyl}methanol, which forms O–H⋯N hydrogen-bonded chains .
- Thermal Stability : Ethyl-substituted oxadiazoles generally exhibit higher decomposition temperatures than methyl derivatives due to increased van der Waals interactions .
Q & A
Q. Key Characterization Steps :
- NMR : Analyze singlet peaks for aliphatic CH (δ = 6.24 ppm) and OH (δ = 6.63 ppm, exchangeable with D₂O) .
- Mass Spectrometry : Confirm molecular weight (e.g., 176.17 g/mol for analogous structures) .
Basic: How is the structural conformation of this compound validated?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Planarity of the oxadiazole ring with adjacent aromatic groups (dihedral angles ≈ 3.76°–5.49°).
- Intermolecular O–H⋯N hydrogen bonds stabilizing crystal packing .
- Thermal Analysis : Conduct TGA/DSC to assess thermal stability (decomposition temperatures > 200°C for similar compounds) .
Basic: What experimental protocols evaluate the biological activity of this compound?
Methodological Answer:
- Antibacterial Assays :
- Agar Well Diffusion : Test at 1 mg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones (mean ± SEM) .
- MIC Determination : Use broth dilution methods to quantify minimum inhibitory concentrations.
- Anticancer Screening :
- Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Compare with control compounds like doxorubicin .
Advanced: How are structure-activity relationship (SAR) studies designed for oxadiazole derivatives?
Methodological Answer:
- Variable Substituent Analysis :
- Synthesize derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups at the 5-position of the oxadiazole ring.
- Compare bioactivity trends (e.g., fluoroaryl derivatives in Table 1 of show enhanced antibacterial activity).
- Computational Modeling :
Advanced: How do researchers resolve contradictions in crystallographic data for oxadiazole derivatives?
Methodological Answer:
- Data Validation :
- Check for twinning or disorder using PLATON or similar software.
- Compare Rint values (< 0.05 indicates high data quality) and redundancy of reflections .
- Hydrogen Bond Analysis :
- Identify O–H⋯N interactions (distance ≈ 2.8–3.0 Å, angle ≈ 160°) to confirm structural stability.
- Use Mercury software to visualize packing diagrams .
Advanced: What strategies optimize the synthesis of transition metal complexes with this compound?
Methodological Answer:
- Coordination Chemistry :
- React the ligand with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O) in ethanol/water mixtures.
- Characterize using:
- UV-Vis Spectroscopy : Identify d-d transitions (e.g., λmax ≈ 600–800 nm for Cu(II)).
- Magnetic Susceptibility : Determine geometry (e.g., octahedral vs. square planar) .
- Bioactivity Enhancement :
- Compare antimicrobial activity of free ligand vs. metal complexes (e.g., Ni complexes may show 2–4x lower MICs) .
Advanced: How is computational modeling applied to predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations :
- QSAR Models :
- Use 2D-QSAR to correlate substituent parameters (e.g., Hammett σ) with bioactivity. Validate via leave-one-out cross-validation (R² > 0.8) .
Advanced: How to address discrepancies in reported biological activity data for oxadiazole derivatives?
Methodological Answer:
- Experimental Replication :
- Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls).
- Validate results using dual methods (e.g., agar diffusion + broth microdilution) .
- Meta-Analysis :
- Compare IC₅₀/MIC values across studies. Adjust for molecular weight differences using molar concentrations.
- Identify outliers via Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
